![molecular formula C17H15N3O6S B2945500 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide CAS No. 663167-70-2](/img/structure/B2945500.png)
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide
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Overview
Description
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C17H15N3O6S and its molecular weight is 389.38. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step procedures. One common approach is starting with benzothiazole derivatives and introducing functional groups through electrophilic substitution reactions.
Industrial Production Methods: Industrial production often employs catalytic processes to optimize yields and reduce by-products. High-pressure and high-temperature reactions might be used to increase efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly targeting the amide and benzothiazole rings.
Reduction: It can also be reduced, particularly the nitro group, leading to various derivatives.
Substitution: The benzothiazole ring can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include KMnO4 and H2O2.
Reduction: Catalytic hydrogenation or metal hydrides like LiAlH4.
Substitution: Nucleophiles and electrophiles under varied temperatures and solvent conditions.
Major Products Formed: Products vary based on reaction types, often yielding derivatives with altered electronic properties or different functional groups.
4. Scientific Research Applications: 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide is used in:
Chemistry: It's utilized in the synthesis of novel compounds and as a catalyst.
Biology: The compound's derivatives show promise in biochemical assays.
Medicine: Investigated for potential therapeutic applications, especially in oncology.
Industry: Applied in manufacturing processes due to its stability and reactivity.
5. Mechanism of Action: The compound's mechanism of action often involves interaction with molecular targets like enzymes and receptors. The benzothiazole moiety can interact with active sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Benzothiazole: Base structure, offering similar core reactivity.
Nitrobenzene derivatives: Share the nitro functionality, affecting reactivity.
Amides: Commonality in the amide bond, influencing interaction with biological targets.
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide is truly fascinating, holding an array of possibilities for further research and application. Anything specific you want to dig deeper into?
Biological Activity
The compound 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide, also known by its CAS number 83747-21-1, belongs to the class of benzothiazole derivatives. These compounds have garnered interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and its potential applications.
- Molecular Formula : C10H9N2O5S
- Molecular Weight : 255.25 g/mol
- Structure : The compound features a benzothiazole core with a dioxido group and an amide side chain.
Biological Activity Overview
Research has indicated that compounds containing the benzothiazole moiety exhibit a wide range of biological activities. The specific compound under review has shown promise in various studies:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of benzothiazole derivatives. For instance:
- A library of benzothiazole derivatives was synthesized and tested for their inhibitory effects on human mast cell tryptase. One derivative showed an IC50 value of 0.85 µM, indicating potent activity against this enzyme involved in allergic responses .
Anti-Dengue Virus Activity
In a study exploring inhibitors of the dengue virus protease, derivatives of benzothiazole were synthesized and tested. Some showed significant inhibitory activity against the recombinant dengue virus serotype-2 (DENV-2) NS2BNS3 protease with IC50 values in the micromolar range .
Anticancer Potential
Benzothiazole derivatives have been investigated for their anticancer properties as well. Research indicates that modifications to the side chains can enhance their efficacy against various cancer cell lines. The compound's structure allows for interactions with multiple cellular targets, potentially leading to apoptosis in cancer cells.
Case Studies
- Inhibition of Human Mast Cell Tryptase : A study found that extending the side chain of a related benzothiazole derivative significantly increased its potency as an inhibitor of human mast cell tryptase (IC50 = 0.1 µM) compared to the original compound .
- Antiviral Activity Against Dengue : A series of BIT derivatives were tested for their ability to inhibit dengue virus protease. The results indicated that modifications in structure could lead to enhanced binding affinity and inhibitory activity .
Data Table: Biological Activities
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c1-11-6-7-12(20(23)24)10-14(11)18-16(21)8-9-19-17(22)13-4-2-3-5-15(13)27(19,25)26/h2-7,10H,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIZUPOMRFLCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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